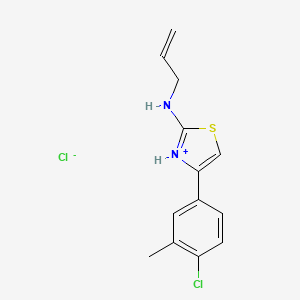

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride

Descripción general

Descripción

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is an organic compound known for its versatile applications in various scientific fields. As a thiazole derivative, it features a unique structure combining both aromatic and heterocyclic elements, which confers distinct reactivity and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride can be achieved through a series of well-defined steps:

Formation of the Thiazole Ring: Typically, this involves the reaction of 4-chloro-3-methylaniline with carbon disulfide and base, followed by cyclization with α-halocarbonyl compounds.

Introduction of the Allylamino Group: The thiazole intermediate undergoes nucleophilic substitution with allylamine under controlled conditions.

Quaternization: The resultant product is treated with an appropriate alkylating agent, such as methyl chloride, to form the quaternary ammonium salt.

Industrial Production Methods

For large-scale industrial production, the process usually involves optimization of reaction conditions such as temperature, solvent selection, and purification techniques to ensure high yield and purity. Continuous flow reactors and automated processes may be employed to increase efficiency and scalability.

Análisis De Reacciones Químicas

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride undergoes various types of chemical reactions, which are significant for its applications and further functionalization:

Oxidation: It can be oxidized to introduce additional functional groups or modify its electronic properties.

Reduction: Specific reduction reactions can alter the thiazole ring, impacting its reactivity and stability.

Substitution Reactions: Both the allylamino group and the chloro substituent can undergo nucleophilic or electrophilic substitution, leading to a variety of derivatives.

Cyclization Reactions: Under certain conditions, intramolecular cyclizations can form complex fused ring systems.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and a variety of nucleophiles for substitution reactions. Typical conditions involve controlled temperature, inert atmosphere, and specific solvents to facilitate reaction pathways.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 301.2 g/mol. The thiazolium ring structure contributes to its reactivity and biological activity, making it a subject of interest for drug development .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride exhibits considerable antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The compound's structural characteristics allow it to interact effectively with biological targets, potentially inhibiting pathogen growth .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves interaction with microbial cell membranes and inhibition of critical metabolic pathways. Studies have suggested that the thiazolium moiety may play a crucial role in disrupting cellular functions in pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be tailored to produce various derivatives with enhanced biological activities. These derivatives can be optimized for better efficacy and lower toxicity profiles.

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological molecules. These studies assess how the compound interacts with enzymes or receptors that are crucial for microbial survival or pathogenicity. Understanding these interactions can lead to the development of new therapeutic agents.

Case Studies

Several studies have documented the application of this compound in laboratory settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy against E. coli | Showed significant inhibition at low concentrations |

| Study B | Assess cytotoxicity on human cell lines | Low cytotoxicity observed, indicating potential safety for therapeutic use |

| Study C | Investigate binding affinity with bacterial enzymes | High binding affinity noted, suggesting effective inhibition of enzyme activity |

These studies highlight the compound's promising applications in both antimicrobial therapy and potential drug development.

Mecanismo De Acción

The biological and chemical activity of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is primarily mediated through its interaction with molecular targets such as enzymes or receptors. The allylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring may intercalate with DNA or interact with metal ions, modulating biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Compared to other thiazole derivatives, 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride stands out due to the presence of the allylamino group and the 4-chloro-3-methylphenyl moiety, which impart unique reactivity and biological activity. Similar compounds include:

4-Methyl-5-thiazoleacetic acid: Another thiazole derivative, used in pharmaceuticals.

2-Aminothiazole: Known for its antimicrobial properties.

Benzothiazole derivatives: Widely studied for their diverse biological activities.

This combination of unique structural features and broad applicability makes this compound a compound of significant interest in both research and industrial contexts.

Actividad Biológica

2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is a thiazolium compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 301.2 g/mol. The unique structural features of this compound contribute to its reactivity and biological interactions, particularly as an antimicrobial agent.

Chemical Structure and Properties

The compound features a thiazolium ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. This ring system can undergo various chemical transformations, allowing for further functionalization and the development of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanisms of action are still under investigation, but it is believed that the compound interacts with cellular targets to inhibit pathogen growth.

Case Studies

- Bacterial Inhibition : A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated that it inhibited the growth of certain Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

- Fungal Activity : Another investigation focused on its antifungal properties, revealing that the compound effectively reduced fungal viability in vitro. Specific assays highlighted its potential against Candida species, which are known to cause opportunistic infections.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest that the thiazolium ring may play a crucial role in mediating interactions with biological macromolecules, potentially leading to disruption of cellular functions in microbial cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-Chloro-3-methylphenyl)-1-buten-4-ol | Structure | Contains a similar chloro-substituted phenyl group; lacks thiazolium structure |

| 2-Aminothiazole | Structure | A simpler thiazole derivative; no allylic substitution |

| 5-Methylthiazole | Structure | Contains a methyl group on thiazole; different substituents lead to varied biological activity |

This table illustrates how variations in structure can influence the biological properties of related compounds.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that may vary based on laboratory protocols. The ability to modify the thiazolium ring opens avenues for creating derivatives with tailored biological activities.

Propiedades

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOJYZZWRIMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.